molecular formula C12H13NO2 B11794633 5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole

5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole

Cat. No.: B11794633
M. Wt: 203.24 g/mol
InChI Key: RSLVQKJYFLAARS-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound features an isoxazole ring substituted with a 4-methoxy-3-methylphenyl group and a methyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole typically involves the reaction of 4-methoxy-3-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, oxides, and reduced derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxy-3-methylphenyl)-4-methylisoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-(4-methoxy-3-methylphenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C12H13NO2/c1-8-6-10(4-5-11(8)14-3)12-9(2)7-13-15-12/h4-7H,1-3H3

InChI Key

RSLVQKJYFLAARS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=NO2)C)OC

Origin of Product

United States

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